![molecular formula C13H20ClN3O2 B2757374 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 1050208-79-1](/img/structure/B2757374.png)
5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride
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Overview
Description
“5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O2 . It has a molecular weight of 285.78 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the current resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.78 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Biological Activity
A variety of heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnagenone and khellinone, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), with notable analgesic and anti-inflammatory activities, suggesting a broad application in medicinal chemistry for the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of various aminoimidazoles related to purine nucleotide and thiamine biosynthesis have been explored. These studies involve the alkylation and acylation of aminoimidazoles, providing insights into the manipulation of these compounds for potential applications in biochemistry and drug development (G. Mackenzie, H. A. Wilson, G. Shaw, D. Ewing, 1988).
Antibacterial Activity
The synthesis and antibacterial effects of various benzimidazole-2-carbamates and their derivatives have been extensively studied. These compounds have shown promising antineoplastic and antifilarial activities, along with significant growth inhibition in L1210 cells and in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae (S. Ram, D. S. Wise, L. Wotring, J. Mccall, L. Townsend, 1992).
Novel Synthesis Methods
Innovative synthesis methods for creating structurally novel serotonin (5-HT3) receptor antagonists highlight the ongoing research in designing new antidepressants. The compounds designed were tested for their 5-HT3 receptor antagonism and showed potential as antidepressant-like agents in animal models, underscoring the importance of receptor subtype targeting in therapeutic drug development (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[(2-methoxyethylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-11-5-4-10(9-14-6-7-18-3)8-12(11)16(2)13(15)17;/h4-5,8,14H,6-7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBOSSUFJXVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCOC)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride |
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